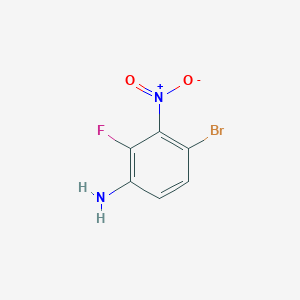

4-Bromo-2-fluoro-3-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrFN2O2 |

|---|---|

Molecular Weight |

235.01 g/mol |

IUPAC Name |

4-bromo-2-fluoro-3-nitroaniline |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2 |

InChI Key |

YAJRHRYCQRXLRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4 Bromo 2 Fluoro 3 Nitroaniline

Retrosynthetic Analysis and Established Synthetic Routes

A logical retrosynthetic analysis of 4-bromo-2-fluoro-3-nitroaniline suggests several potential synthetic disconnections. The final arrangement of substituents—a bromine atom para to the amino group, and fluoro and nitro groups ortho and meta to the amine, respectively—points towards a multi-step process involving sequential introduction of these functionalities onto a simpler aniline (B41778) or benzene (B151609) precursor. The order of these steps is critical to achieving the desired isomer.

Regioselective Nitration Strategies for Precursor Functionalization

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. However, the presence of other substituents significantly influences the position of nitration. In the synthesis of 4-bromo-2-fluoro-3-nitroaniline, nitration could theoretically be performed on a bromo-fluoro-aniline precursor. The strong activating and ortho, para-directing nature of the amino group, combined with the ortho, para-directing effect of the halogens, would need to be carefully considered.

Direct nitration of anilines can be problematic, often leading to over-reaction and oxidative decomposition due to the high reactivity of the aniline ring. libretexts.org To circumvent this, the reactivity of the amino group can be attenuated by converting it to an amide, such as acetanilide. libretexts.org This protecting group strategy makes the ring less susceptible to oxidation and directs nitration primarily to the para position. Subsequent hydrolysis of the amide would then reveal the amino group. libretexts.org

An alternative approach involves the nitration of a precursor that does not yet contain the free amino group. For instance, nitration of a suitable bromo-fluorobenzene derivative followed by reduction of the nitro group to an amine at a later stage is a common strategy. The use of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been reported as an efficient method for the ortho-nitration of aniline derivatives. rsc.org

Selective Halogenation Techniques for Bromine and Fluorine Introduction

The introduction of bromine and fluorine onto the aniline ring requires regioselective methods to ensure their correct placement. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.com Direct bromination of aniline, for instance, often leads to the formation of 2,4,6-tribromoaniline (B120722) due to the high reactivity of the substrate. chemistrysteps.com

To achieve selective monobromination at the para position of an aniline derivative, the reactivity of the amino group is often modulated by acetylation, as mentioned previously. For the synthesis of 4-bromo-2-fluoroaniline (B1266173), a key intermediate, the bromination of 2-fluoroaniline (B146934) is a critical step. Research has shown that using N-bromoamides or N-bromoimides, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin), in solvents like dimethylformamide (DMF) can provide high yields and excellent selectivity for the desired 4-bromo isomer. google.com

One documented procedure for the synthesis of a related compound, 4-bromo-3-fluoro-2-nitro-phenylamine, involves the bromination of 3-fluoro-2-nitroaniline (B1304211) with N-bromosuccinimide (NBS) in DMF at low temperatures, affording the product in high yield. Although the target molecule has a different substitution pattern, this demonstrates a viable method for selective bromination of a substituted nitroaniline.

| Reactant | Reagent | Solvent | Product | Yield |

| 3-fluoro-2-nitroaniline | N-Bromosuccinimide (NBS) | DMF | 4-bromo-3-fluoro-2-nitro-phenylamine | 90% |

| Data from a synthesis of a related compound demonstrating selective bromination. |

Sequential Functionalization and Multistep Synthesis Approaches

Given the directing effects of the substituents, a sequential, multi-step approach is the most practical strategy for synthesizing 4-bromo-2-fluoro-3-nitroaniline. A plausible synthetic route could commence with 2-fluoroaniline.

Protection of the amine: The amino group of 2-fluoroaniline would first be protected, for example, by acetylation to form 2-fluoroacetanilide. This moderates the activating effect of the amine and prevents unwanted side reactions. libretexts.org

Bromination: The protected intermediate would then undergo regioselective bromination. The acetamido group and the fluorine atom would direct the incoming bromine to the position para to the acetamido group, yielding 4-bromo-2-fluoroacetanilide. google.com

Nitration: The subsequent step would be nitration. The directing effects of the existing substituents would guide the nitro group to the position ortho to the fluorine and meta to the acetamido group.

Deprotection: Finally, removal of the acetyl protecting group by acid-catalyzed hydrolysis would yield the target molecule, 4-bromo-2-fluoro-3-nitroaniline. libretexts.org

This sequential approach allows for precise control over the introduction of each functional group, minimizing the formation of undesired isomers.

Advanced Synthetic Methodologies and Process Intensification

Modern synthetic chemistry seeks to develop more efficient and sustainable methods. This includes the use of catalytic systems and process intensification to improve yields, reduce waste, and simplify procedures.

Catalytic Approaches in Aromatic Halogenation

Copper catalysis has emerged as a valuable tool in organic synthesis, including in halogenation reactions. mdpi.com Copper(II) bromide (CuBr₂) can serve as both a bromine source and a catalyst in the bromination of anilines. google.com Copper-catalyzed methods can offer advantages in terms of cost-effectiveness and practicality. acs.org

One approach involves the use of a copper catalyst with an oxidizing agent. For example, a combination of cupric bromide and an oxidant like Oxone has been shown to be an effective reagent for the regioselective bromination of aromatic amines. researchgate.net This system can be controlled to produce either mono- or multi-brominated products in good yields. researchgate.net

Another copper-catalyzed system for the para-selective bromination of anilines employs Cu(OAc)₂ as the catalyst. mdpi.com A proposed mechanism for this reaction involves a single electron transfer (SET) process. mdpi.com The reaction begins with the formation of a complex between the aniline and Cu(II). mdpi.com An electron transfer from the aniline to the copper results in a radical cation intermediate, which then reacts with a bromide source. mdpi.com Re-oxidation of the resulting Cu(I) species completes the catalytic cycle. mdpi.com

More recently, a copper/O₂-mediated method has been developed for the dual amino acylation and C-H bromination of anilines. acs.org In this process, a Cu(II) precatalyst in conjunction with NBS generates a Cu(III)-Br species in situ, which then performs a selective electrophilic bromination. acs.org

| Catalyst System | Oxidant | Bromine Source | Key Feature |

| CuSO₄·5H₂O / Na₂S₂O₈ | Na₂S₂O₈ | NaBr | Regioselective bromination of anilines. thieme-connect.com |

| CuBr₂ / Oxone | Oxone | CuBr₂ | Controllable mono- or multi-bromination. researchgate.net |

| Cu(OAc)₂ | Dioxygen | LiBr | Selective bromination via a proposed SET mechanism. mdpi.com |

| Cu/O₂ | O₂ | NBS | In situ generation of Cu(III)-Br for electrophilic bromination. acs.org |

| Examples of Copper-Mediated/Catalyzed Bromination Systems for Anilines. |

These advanced catalytic methods represent the forefront of research into the efficient and selective synthesis of halogenated anilines, including complex targets like 4-bromo-2-fluoro-3-nitroaniline.

Flow Chemistry and Microchannel Reactor Applications for Aromatic Nitration

The nitration of aromatic compounds is a classic and industrially significant reaction, but it is often characterized by strong exothermic profiles and the use of hazardous reagents like concentrated nitric and sulfuric acids. chemicalbook.com These characteristics can lead to safety risks and the formation of undesirable byproducts, especially in large-scale batch reactors. chemicalbook.com Flow chemistry, utilizing microchannel reactors, has emerged as a superior alternative for conducting such hazardous reactions. chemicalbook.com

Microchannel reactors offer significant advantages for aromatic nitration due to their high surface-area-to-volume ratio, which enables rapid heat dissipation and precise temperature control. chemicalbook.com This enhanced control minimizes the risk of thermal runaways and reduces the formation of over-nitrated or other side products, leading to higher purity and yields. chemicalbook.com The small reaction volumes within the microchannels at any given time inherently make the process safer. chemicalbook.com

For the synthesis of a polysubstituted aniline like 4-Bromo-2-fluoro-3-nitroaniline, a continuous flow process would involve pumping the starting material, likely 4-bromo-2-fluoroaniline, along with a nitrating agent through a temperature-controlled microreactor. The precise control over stoichiometry and residence time that flow systems allow is crucial for achieving the desired mononitration at the specific C3 position. While specific studies on the flow synthesis of 4-Bromo-2-fluoro-3-nitroaniline are not available, the successful application of this technology to other complex nitrations, such as the preparation of key intermediates for pharmaceuticals, demonstrates its potential and applicability. prepchem.com

Chemo- and Regioselectivity Control in Aromatic Transformations

The synthesis of a specific isomer like 4-Bromo-2-fluoro-3-nitroaniline is fundamentally a challenge of chemo- and regioselectivity. The starting material, 4-bromo-2-fluoroaniline, possesses three potential sites for electrophilic substitution (positions 3, 5, and 6). The directing effects of the existing substituents—the amino group (-NH₂), the fluorine atom (-F), and the bromine atom (-Br)—will govern the position of the incoming nitro group (-NO₂).

The amino group is a powerful activating, ortho-, para-director. The fluorine and bromine atoms are deactivating, ortho-, para-directors. In 4-bromo-2-fluoroaniline, the amino group is at C1, fluorine at C2, and bromine at C4. The powerful activating effect of the amino group would strongly direct the incoming electrophile to its ortho positions (C3 and C5, as C6 is sterically hindered by the fluorine and C2 is already substituted). The fluorine at C2 would also direct ortho (to C3) and para (to C5). The bromine at C4 directs ortho (to C3 and C5).

Therefore, all three substituents direct the incoming nitro group to the C3 and C5 positions. The challenge lies in selectively achieving nitration at C3 over C5. This fine control, or regioselectivity, can be influenced by several factors:

Steric Hindrance: The fluorine atom at the C2 position may provide some steric hindrance, potentially favoring substitution at the less hindered C5 position. However, the difference in steric environment between C3 and C5 might not be significant enough for high selectivity.

Protecting Groups: To modulate the powerful directing effect of the amino group and improve selectivity, it can be temporarily converted into a less activating and more sterically demanding group, such as an acetamide (B32628) (-NHCOCH₃). This modification alters the electronic and steric influences on the aromatic ring, which can shift the regiochemical outcome of the nitration. Following nitration, the protecting group can be removed by hydrolysis to regenerate the aniline.

Reaction Conditions: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, NO₂BF₄), solvent, and temperature can significantly impact the isomer distribution.

Achieving the desired 4-Bromo-2-fluoro-3-nitroaniline isomer with high purity would likely require a careful balancing of these electronic and steric factors, possibly through the use of a suitable protecting group strategy and fine-tuning of reaction conditions.

Reaction Condition Optimization for Enhanced Yield and Purity in Scholarly Syntheses

Optimizing reaction conditions is critical for maximizing the yield and purity of the target product while minimizing waste and simplifying purification. For a multi-step synthesis that could lead to 4-Bromo-2-fluoro-3-nitroaniline, each step would require individual optimization.

A plausible route to 4-Bromo-2-fluoro-3-nitroaniline could start from 4-bromo-2-fluoroaniline. The key nitration step would be the main focus of optimization. Key parameters to investigate would include:

Nitrating Agent and Acid Catalyst: The concentration and ratio of nitric acid to sulfuric acid are crucial. Fuming nitric acid or alternative nitrating agents could also be explored.

Temperature: Nitration is highly temperature-sensitive. Running the reaction at sub-ambient temperatures (e.g., 0 to 5 °C) is common to control the reaction rate and prevent over-nitration.

Solvent: While often carried out in the acid mixture, the use of co-solvents can influence solubility and reactivity.

Reaction Time: The optimal time needs to be determined to ensure complete conversion of the starting material without significant degradation or side product formation.

To illustrate the effect of reaction conditions on yield and purity, the following table shows data for the synthesis of a related compound, 4-bromo-2-nitroaniline (B116644), via bromination of 2-nitroaniline (B44862). This demonstrates how changing the equivalents of reagents can impact the outcome.

Table 1: Optimization of Bromination Conditions for 2-Nitroaniline

| Entry | NaBr (equiv.) | Na₂S₂O₈ (equiv.) | Yield of 4-bromo-2-nitroaniline (%) | Ratio of mono- to di-brominated product |

|---|---|---|---|---|

| 1 | 1.2 | 1.2 | 36 | 94:6 |

| 2 | 1.8 | 1.2 | 87 | 99:1 |

| 3 | 1.8 | 1.4 | 97 | >99.9:0.1 |

Data adapted from a study on the copper-catalyzed oxidative bromination of anilines. thieme-connect.com

This table clearly shows that increasing the equivalents of sodium bromide and sodium persulfate significantly improves both the yield and the selectivity for the desired mono-brominated product. A similar systematic approach would be necessary to develop a high-yielding and pure synthesis of 4-Bromo-2-fluoro-3-nitroaniline.

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 2 Fluoro 3 Nitroaniline

Exploration of Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring of 4-bromo-2-fluoro-3-nitroaniline is substituted with one strongly activating group (the amine) and three deactivating groups (fluoro, bromo, and nitro). The combined electron-withdrawing effects of the nitro group and the halogens strongly deactivate the ring towards electrophilic aromatic substitution. Conversely, these same electron-withdrawing groups, particularly the nitro group positioned ortho and para to the halogens, activate the ring for nucleophilic aromatic substitution (SNAr). This pathway involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group, typically one of the halogen atoms.

Reactivity Profiling of the Bromine Atom

The bromine atom at the C-4 position is a potential site for several chemical transformations, most notably metal-catalyzed cross-coupling reactions.

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reaction is a powerful tool for synthesizing complex biaryl structures. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with an organoboron reagent (like a boronic acid or ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

While specific studies on 4-bromo-2-fluoro-3-nitroaniline are not extensively documented in public literature, research on analogous ortho-bromoanilines and nitro-substituted aryl bromides demonstrates the feasibility of this transformation. The presence of an unprotected amine and a nitro group is generally well-tolerated under modern Suzuki-Miyaura conditions. For instance, studies on other ortho-bromoanilines show that they can be successfully coupled with a variety of arylboronic acids using palladium catalysts and suitable bases.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Bromoanilines Data based on analogous reactions reported in the literature.

| Aryl Bromide Substrate (Analogue) | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Bromo-4-nitroaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good |

| 2-Bromo-4-fluoroaniline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | High |

| 4-Bromo-3-methylaniline | 3-Formylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | >90% |

Reactivity Profiling of the Fluorine Atom

The fluorine atom at the C-2 position is highly activated towards nucleophilic attack due to its position ortho to the strongly electron-withdrawing nitro group.

The primary pathway for nucleophilic substitution on 4-bromo-2-fluoro-3-nitroaniline involves the displacement of the fluoride (B91410) ion. The strong inductive effect of the fluorine atom, combined with the resonance-stabilizing effect of the ortho-nitro group, makes the C-2 carbon highly electrophilic and stabilizes the resulting Meisenheimer complex.

This reaction is particularly efficient with nucleophiles such as amines, alkoxides, and thiolates. For example, reacting 4-bromo-2-fluoro-3-nitroaniline with various primary or secondary amines would be expected to yield the corresponding N-substituted 4-bromo-3-nitro-1,2-diaminobenzene derivatives. A closely related compound, 4-fluoro-3-nitroaniline (B182485), readily undergoes this type of reaction. google.com

Table 2: Expected Products from Nucleophilic Aromatic Substitution on 4-Bromo-2-fluoro-3-nitroaniline Reactivity inferred from analogous reactions on 4-fluoro-3-nitroaniline. google.com

| Nucleophile | Reagent Example | Expected Product | Conditions |

|---|---|---|---|

| Amine | Methylamine (CH₃NH₂) | 4-Bromo-N²-methyl-3-nitro-1,2-benzenediamine | Aqueous solution, 70-90°C |

| Amine | Pyrrolidine | 4-Bromo-3-nitro-2-(pyrrolidin-1-yl)aniline | Ethanol/Water, Reflux |

| Amine | Morpholine | 4-Bromo-2-(morpholin-4-yl)-3-nitroaniline | Aqueous solution, Reflux |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Bromo-2-methoxy-3-nitroaniline | Methanol, Reflux |

Transformations Involving the Nitro Group

The nitro group is a key functional group that not only activates the ring for SNAr but can also be transformed itself. The most common and synthetically useful transformation is its reduction to an amine group. This is typically achieved using reducing agents such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, or through catalytic hydrogenation (H₂/Pd-C). This reduction converts the electron-withdrawing nitro group into an electron-donating amine group, which fundamentally alters the reactivity of the aromatic ring for subsequent synthetic steps.

In some specialized cases, particularly with highly electron-deficient rings or specific catalysts, the nitro group itself can act as a leaving group in nucleophilic substitution or cross-coupling reactions, though this is less common than its reduction. sigmaaldrich.com For 4-bromo-2-fluoro-3-nitroaniline, reduction to 4-bromo-2-fluoro-1,3-benzenediamine would be the most anticipated and widely utilized transformation of the nitro group.

Chemoselective Reduction to Amino Functionality

The reduction of the nitro group to a primary amine is one of the most significant transformations for nitroaromatic compounds. For a polysubstituted molecule like 4-bromo-2-fluoro-3-nitroaniline, the primary challenge is achieving chemoselectivity—reducing the nitro group without affecting the bromine or fluorine substituents (dehalogenation).

Catalytic hydrogenation is a highly efficient method for this conversion. researchgate.net However, standard catalysts like Palladium on carbon (Pd/C) can also catalyze dehalogenation, particularly with bromo and iodo substituents. researchgate.net The choice of catalyst, solvent, and reaction conditions is therefore critical to ensure high selectivity. researchgate.net Research into the selective hydrogenation of halogenated nitroaromatics has shown that catalyst support and the use of specific additives can suppress the undesired dehalogenation side reaction. researchgate.net

Alternatively, metal-acid systems provide a classic and often highly chemoselective route for nitro group reduction. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) are commonly used. researchgate.net These conditions are generally mild enough to leave aryl halides intact. For instance, the reduction of the related compound 4-bromo-2-fluoro-1-nitrobenzene (B105774) to 4-bromo-2-fluoroaniline (B1266173) has been successfully achieved using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture.

Below is a table summarizing common reagents used for the chemoselective reduction of aromatic nitro groups.

| Reagent/System | Conditions | Selectivity Notes |

| H₂/Pd/C | Low pressure H₂, various solvents | Highly efficient but can cause dehalogenation. Requires careful optimization. researchgate.net |

| H₂/Raney Nickel | Low pressure H₂, various solvents | Often preferred over Pd/C to avoid dehalogenation of chloro, bromo, and iodo arenes. |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral aqueous/alcoholic solvent, often heated | A classic, robust, and highly chemoselective method for preserving halogens. researchgate.net |

| SnCl₂/HCl | Alcoholic solvent (e.g., Ethanol) | A mild reducing agent that is highly selective for the nitro group. |

| Zn/AcOH | Acetic acid solvent | Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. |

Investigations into Nitro Group Reactivity in Complex Systems

The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the entire molecule. wikipedia.org This electron deficiency deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgmdpi.com The nitro group can stabilize the negative charge in the intermediate Meisenheimer complex, particularly when the nucleophilic attack occurs at positions ortho or para to it. quora.comnih.gov

In 4-bromo-2-fluoro-3-nitroaniline, the nitro group is ortho to the fluorine and meta to the bromine. This electronic arrangement makes the C-F bond particularly susceptible to nucleophilic attack, more so than an unactivated C-F bond. While direct nucleophilic displacement of the nitro group itself is rare, its electronic influence is paramount in directing the reactivity of the aromatic ring. quora.com

Reactivity of the Aniline (B41778) Moiety

Once the nitro group is reduced, the resulting diamino compound, or the starting aniline itself, presents a new set of reactive possibilities centered on the amino group. The aniline moiety is a nucleophilic center and a powerful activating group for the aromatic ring.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The primary amino group of anilines readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.eg This reaction is a cornerstone of organic synthesis for creating C=N bonds. The general reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by dehydration to yield the imine. ekb.eg

This reaction is broadly applicable to substituted anilines, including those with halogen and nitro substituents. ekb.egscispace.comnih.gov For example, Schiff bases have been synthesized from 2-nitroaniline (B44862), 4-nitroaniline, and various bromo-anilines by reacting them with substituted aldehydes. scispace.comresearchgate.net The reaction is typically carried out in a solvent like ethanol, sometimes with acid catalysis, and may require refluxing for several hours. researchgate.net The resulting Schiff bases are important ligands in coordination chemistry and are valuable intermediates for the synthesis of heterocyclic compounds. scispace.com

Acylation and Amide Formation Reactions

The nucleophilic nitrogen of the aniline group can be readily acylated by reacting with acyl halides or anhydrides to form amides. A common example is the reaction with acetic anhydride (B1165640) to form an acetanilide. researchgate.net This reaction is often used as a protective strategy in multi-step syntheses. The resulting acetamido group is less activating and more sterically hindered than the amino group, which allows for more controlled subsequent reactions on the aromatic ring, such as halogenation. researchgate.net Following the desired transformations, the acetyl group can be removed by acid- or base-catalyzed hydrolysis to regenerate the aniline. researchgate.net

Computational and experimental studies on substituted anilines have shown that the propensity for N-acetylation is strongly influenced by the electronic properties of the substituents on the ring. researchgate.net The partial charge on the amine nitrogen is a key predictor; electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, potentially slowing the rate of acylation. researchgate.net

Oxidative Transformations and Nitrogen Center Chemistry

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of 4-bromo-2-fluoro-3-nitroaniline generally resistant to oxidative degradation. nih.gov However, the chemistry of the nitrogen center in the aniline moiety is rich. The electronic environment of the amino group, and thus its reactivity, is directly influenced by the ring's substituents. Electron-withdrawing groups tend to decrease the basicity (pKa) of the aniline and can affect the geometry of the C-N bond. afit.edu

While the starting nitroaniline is not prone to oxidation, the corresponding diamine (formed after reduction) would be. The oxidation of anilines can be complex, leading to a variety of products through the formation of C-N, C-C, and N-N bonds. researchgate.net Depending on the oxidant and reaction conditions, pathways can lead to the formation of phenazine (B1670421) derivatives, carbazoles, or polymeric materials like polyaniline. researchgate.net

Mechanistic Elucidation of Novel Reaction Pathways

While specific mechanistic studies on novel reactions of 4-bromo-2-fluoro-3-nitroaniline are not widely reported in public literature, research on related polysubstituted anilines points to several areas of modern investigation. The discovery of unexpected reaction products, such as the isomeric rearrangement seen in the reaction of 3-bromo-2-nitrobenzo[b]thiophene with anilines, necessitates detailed mechanistic studies to understand the underlying pathways. researchgate.net Such studies are crucial for predicting and controlling the outcomes of reactions in complex molecular systems.

Modern organic synthesis is focused on developing novel, efficient, and selective reactions. For aniline derivatives, this includes the development of new catalytic cycles for C-N bond formation. For example, protocols for the direct amination of anilines using hypervalent iodine-mediated intermediates are being explored. chem8.org These advanced methods offer new platforms for constructing complex amines under mild conditions, moving beyond classical substitution and condensation reactions. chem8.org

Derivatization Strategies for the Construction of Diverse Organic Scaffolds

The strategic derivatization of 4-Bromo-2-fluoro-3-nitroaniline opens up pathways to numerous organic scaffolds, which are of significant interest in medicinal chemistry and materials science. The presence of amino, nitro, and halogen functionalities allows for a range of chemical manipulations, including cyclization, cross-coupling, and substitution reactions.

A primary strategy involves the reduction of the nitro group to an amino group, generating a 1,2-diamine system that is a precursor to various fused heterocyclic compounds. For instance, the resulting diamine can undergo condensation with dicarbonyl compounds or their equivalents to form substituted quinoxalines.

Furthermore, the bromo substituent on the aromatic ring is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. Such transformations are instrumental in the synthesis of complex biaryl compounds, acetylenic derivatives, and N-arylated products.

The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can influence the reactivity of the molecule and can be a site for specific chemical modifications under certain conditions.

The following data tables summarize some of the key derivatization strategies for 4-Bromo-2-fluoro-3-nitroaniline, leading to the construction of diverse organic scaffolds.

Table 1: Synthesis of Fused Heterocyclic Scaffolds

| Starting Material | Reagents and Conditions | Resulting Scaffold | Reference |

| 4-Bromo-2-fluoro-3-nitroaniline (after initial oxidation and SNAr) | 1. Fe, HOAc/EtOH, reflux; 2. NaNO₂, acetic acid, H₂O, rt | Benzo[e]imidazo[2,1-c] nih.govorganic-chemistry.orgrsc.orgtriazine | nih.gov |

| 2-Nitroanilines (general) | RCHO, Na₂S₂O₄ | 2-Substituted Benzimidazoles | nih.gov |

| o-Phenylenediamines (from reduction of o-nitroanilines) | α-Dicarbonyl compounds | Quinoxalines | nih.govorganic-chemistry.org |

Interactive Data Table 1: Synthesis of Fused Heterocyclic Scaffolds

| Starting Material | Reagents and Conditions | Resulting Scaffold | Reference |

|---|---|---|---|

| 4-Bromo-2-fluoro-3-nitroaniline (after initial oxidation and SNAr) | 1. Fe, HOAc/EtOH, reflux 2. NaNO₂, acetic acid, H₂O, rt | Benzo[e]imidazo[2,1-c] nih.govorganic-chemistry.orgrsc.orgtriazine | nih.gov |

| 2-Nitroanilines (general) | RCHO, Na₂S₂O₄ | 2-Substituted Benzimidazoles | nih.gov |

| o-Phenylenediamines (from reduction of o-nitroanilines) | α-Dicarbonyl compounds | Quinoxalines | nih.govorganic-chemistry.org |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

| Reaction Type | Starting Material | Coupling Partner | Catalyst/Reagents | Resulting Scaffold Type | Reference |

| Suzuki-Miyaura Coupling | ortho-Bromoanilines (general) | Aryl/Alkenyl boronic esters | Pd catalyst, base | Biaryl anilines, Alkenyl anilines | nih.gov |

| Sonogashira Coupling | Aryl Halides (general) | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst, base | Arylalkynes | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Aryl Halides (general) | Amines | Pd catalyst, ligand, base | N-Aryl amines | organic-chemistry.org |

Interactive Data Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

| Reaction Type | Starting Material | Coupling Partner | Catalyst/Reagents | Resulting Scaffold Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | ortho-Bromoanilines (general) | Aryl/Alkenyl boronic esters | Pd catalyst, base | Biaryl anilines, Alkenyl anilines | nih.gov |

| Sonogashira Coupling | Aryl Halides (general) | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst, base | Arylalkynes | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Aryl Halides (general) | Amines | Pd catalyst, ligand, base | N-Aryl amines | organic-chemistry.org |

These derivatization strategies highlight the importance of 4-Bromo-2-fluoro-3-nitroaniline as a versatile platform for the synthesis of a wide range of complex and potentially bioactive molecules. The ability to selectively functionalize different positions on the molecule allows for the generation of large libraries of compounds for screening and development in various fields of chemical research.

Spectroscopic and Analytical Data for 4-Bromo-2-fluoro-3-nitroaniline Remains Elusive

Comprehensive searches for advanced spectroscopic and analytical data for the chemical compound 4-Bromo-2-fluoro-3-nitroaniline have yielded no specific experimental results for its vibrational and nuclear magnetic resonance properties. Detailed spectral information, including Fourier-Transform Infrared (FT-IR), Raman, Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and Fluorine-19 (¹⁹F) NMR data, appears to be unavailable in the public domain for this specific isomer.

Investigations into chemical databases and scientific literature did not locate any published studies presenting the FT-IR or FT-Raman spectra, which are crucial for identifying the functional groups and analyzing the vibrational modes of the molecule. Similarly, no NMR spectroscopic data, which is essential for the detailed elucidation of the molecular structure, could be found for 4-Bromo-2-fluoro-3-nitroaniline.

While spectral data exists for structurally related but distinct molecules such as 4-bromo-2-fluoroaniline, chemicalbook.comnih.govsigmaaldrich.com 4-fluoro-3-nitroaniline, chemicalbook.comchemicalbook.comnih.gov and 4-bromo-2-nitroaniline (B116644), chemicalbook.comsigmaaldrich.comchemscene.com this information cannot be extrapolated to accurately represent the spectroscopic characteristics of 4-Bromo-2-fluoro-3-nitroaniline due to the different substitution patterns on the aromatic ring.

At present, there is a lack of publicly accessible, detailed experimental data for the advanced spectroscopic and analytical characterization of 4-Bromo-2-fluoro-3-nitroaniline across FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and ¹⁹F NMR techniques. Therefore, the generation of a scientifically accurate article with the specified detailed content and data tables is not possible based on the available information.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2 Fluoro 3 Nitroaniline

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For 4-Bromo-2-fluoro-3-nitroaniline (Molecular Formula: C₆H₄BrFN₂O₂), high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its elemental composition. The theoretical monoisotopic mass is calculated to be 233.9440 Da.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. The presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in two prominent peaks of almost equal intensity separated by two mass-to-charge units (m/z). This characteristic M and M+2 pattern is a definitive indicator of a monobrominated compound.

While specific experimental fragmentation data for 4-Bromo-2-fluoro-3-nitroaniline is not widely published, the fragmentation pattern can be predicted based on the compound's structure and common fragmentation pathways for related nitroaromatic compounds. Likely fragmentation processes under electron ionization (EI) would involve:

Loss of the nitro group: A common fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂) or nitrogen dioxide, resulting in a significant fragment ion.

Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment ion corresponding to the loss of the bromine radical (•Br).

Sequential losses: Subsequent fragmentation could involve the loss of smaller molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the aromatic ring.

Table 1: Predicted Mass Spectrometry Data for 4-Bromo-2-fluoro-3-nitroaniline

| Attribute | Value |

| Molecular Formula | C₆H₄BrFN₂O₂ |

| Monoisotopic Mass | 233.9440 Da |

| Nominal Molecular Weight | 235.01 g/mol |

| Expected Molecular Ion Peaks (m/z) | [M]⁺ (⁷⁹Br) and [M+2]⁺ (⁸¹Br) |

| Predicted Major Fragments | [M-NO₂]⁺, [M-Br]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoreactivity Studies

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of 4-Bromo-2-fluoro-3-nitroaniline is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions, typical for nitroaromatic compounds.

The chromophore in this molecule is the nitroaniline system. The nitro group (-NO₂) acts as a strong electron-withdrawing group and a chromophore, while the amino group (-NH₂), the bromine atom (-Br), and the fluorine atom (-F) act as auxochromes, modifying the absorption maxima (λmax) and intensity. The electronic transitions are influenced by the solvent polarity. In related compounds like nitroanilines, the n→π* transition of the nitro group is often observed as a shoulder or a low-intensity band at longer wavelengths, while the more intense π→π* transitions occur at shorter wavelengths. The specific substitution pattern on the benzene (B151609) ring dictates the precise energy of these transitions and thus the λmax values.

The presence of the nitro group also suggests potential photoreactivity. Nitroaromatic compounds are known to undergo photochemical reactions, often involving the excited state of the nitro group. These studies are crucial for understanding the compound's stability under light exposure and its potential applications in photochemistry.

Table 2: Expected UV-Vis Spectral Characteristics for 4-Bromo-2-fluoro-3-nitroaniline

| Type of Transition | Chromophore/Functional Group | Expected Wavelength Region |

| π→π | Substituted Benzene Ring / Nitro Group | Shorter Wavelengths (Higher Energy) |

| n→π | Nitro Group (N=O) | Longer Wavelengths (Lower Energy) |

Elemental Compositional Analysis (CHN)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the mass percentages of these elements in a sample. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's purity and empirical formula.

For 4-Bromo-2-fluoro-3-nitroaniline, with the molecular formula C₆H₄BrFN₂O₂, the theoretical elemental composition can be calculated using the atomic weights of each element (C=12.01, H=1.01, Br=79.90, F=19.00, N=14.01, O=16.00). This analysis is a critical quality control step after synthesis. A close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis of the target compound.

Table 3: Theoretical Elemental Composition of 4-Bromo-2-fluoro-3-nitroaniline

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

| Carbon | C | 12.01 | 30.66% |

| Hydrogen | H | 1.01 | 1.71% |

| Bromine | Br | 79.90 | 34.00% |

| Fluorine | F | 19.00 | 8.08% |

| Nitrogen | N | 14.01 | 11.92% |

| Oxygen | O | 16.00 | 13.61% |

| Total | 235.01 | 100.00% |

Crystallographic Investigations and Solid State Characteristics of 4 Bromo 2 Fluoro 3 Nitroaniline

Single Crystal X-ray Diffraction (SCXRD) Analysis for Precise Structural Determination

As of the latest available data, a comprehensive single-crystal X-ray diffraction (SCXRD) analysis for 4-bromo-2-fluoro-3-nitroaniline has not been reported in publicly accessible crystallographic databases or scientific literature. SCXRD is an essential technique for the unambiguous determination of a compound's three-dimensional atomic arrangement in the solid state. The absence of such a study means that critical details regarding its crystal lattice, molecular conformation, and intermolecular interactions remain experimentally unconfirmed.

Elucidation of Crystal System and Space Group

Without experimental single-crystal X-ray diffraction data, the crystal system and space group of 4-bromo-2-fluoro-3-nitroaniline cannot be determined. The crystal system classifies the crystal lattice based on its symmetry, with seven possible systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the unit cell. This fundamental information is a prerequisite for a complete understanding of the compound's solid-state architecture.

Conformation and Geometry of the Molecule in the Crystalline Lattice

The precise conformation and geometry of the 4-bromo-2-fluoro-3-nitroaniline molecule within a crystalline lattice are also unknown without an SCXRD study. While computational methods can predict molecular geometry in the gaseous phase, the actual conformation in the solid state is influenced by packing forces and intermolecular interactions. An experimental determination would provide accurate bond lengths, bond angles, and torsion angles, revealing the planarity of the benzene (B151609) ring and the orientation of the amino, nitro, fluoro, and bromo substituents.

Detailed Analysis of Intermolecular Interactions

A detailed analysis of the intermolecular interactions that stabilize the crystal structure of 4-bromo-2-fluoro-3-nitroaniline is contingent upon obtaining its crystal structure through SCXRD. The presence of amino, nitro, fluoro, and bromo groups suggests the potential for a variety of non-covalent interactions.

Hydrogen Bonding Networks

The amino group (-NH2) in 4-bromo-2-fluoro-3-nitroaniline can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) and the fluorine atom (-F) can act as hydrogen bond acceptors. It is highly probable that N-H···O and N-H···F hydrogen bonds play a significant role in the crystal packing. However, the specific network of these bonds, including their distances and angles, remains undetermined.

Halogen Bonding Interactions

The bromine atom in the molecule could participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as the oxygen of the nitro group or the nitrogen of the amino group from a neighboring molecule. The existence and nature of any Br···O or Br···N halogen bonds are currently speculative.

Aromatic π-π Stacking Interactions

| Crystallographic Parameter | Data |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Molecular Conformation in Lattice | Not Determined |

| Hydrogen Bonding Details | Not Determined |

| Halogen Bonding Details | Not Determined |

| π-π Stacking Details | Not Determined |

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It provides a unique fingerprint of a specific crystalline phase and is crucial for identifying new compounds, determining phase purity, and investigating crystal structures.

Polymorphism and Solid-State Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. Should 4-Bromo-2-fluoro-3-nitroaniline exhibit polymorphism, PXRD would be the primary tool for identifying and distinguishing between its different crystalline forms. Each polymorph would produce a unique diffraction pattern.

Solid-state phase transitions, the transformation from one polymorphic form to another due to external stimuli such as temperature or pressure, would also be monitored using PXRD. By analyzing the changes in the diffraction patterns as a function of these variables, the nature of the phase transitions (e.g., enantiotropic or monotropic) can be elucidated.

Variable Temperature PXRD for Understanding Structural Dynamics

Variable Temperature Powder X-ray Diffraction (VT-PXRD) is a powerful technique for investigating the structural dynamics of a crystalline material. By collecting PXRD data at different temperatures, one can observe changes in the crystal lattice, such as expansion or contraction, and detect temperature-induced phase transitions. For 4-Bromo-2-fluoro-3-nitroaniline, a VT-PXRD study would provide valuable insights into its thermal stability and the behavior of its crystal structure upon heating and cooling. This data is essential for understanding the dynamics of the molecules within the crystal lattice.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. For 4-Bromo-2-fluoro-3-nitroaniline, this analysis would be instrumental in understanding how the bromine, fluorine, nitro, and aniline (B41778) functional groups participate in intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking.

The analysis generates two-dimensional fingerprint plots that summarize the types and relative significance of these interactions, offering a quantitative breakdown of the forces that govern the crystal packing. This information is fundamental to correlating the crystal structure with its macroscopic properties.

Structure-Dependent Mechanical Responses in the Solid State

The mechanical properties of a crystalline material are intrinsically linked to its underlying crystal structure and intermolecular forces. The study of these responses in 4-Bromo-2-fluoro-3-nitroaniline would reveal how it behaves under mechanical stress.

Investigation of Thermosalient and Mechanochromic Behaviors

Thermosalient behavior, or the "jumping crystal" effect, is a rare phenomenon where crystals exhibit sudden and often dramatic movement in response to a change in temperature. This is typically driven by a rapid and anisotropic change in the crystal lattice during a phase transition. Mechanochromic behavior refers to a change in color in response to mechanical stimuli like grinding or shearing. Both phenomena are of interest for their potential applications in actuators, sensors, and smart materials. Investigating whether 4-Bromo-2-fluoro-3-nitroaniline displays these effects would involve controlled heating and mechanical stress application while observing its physical and optical properties.

Anisotropic Strain and Elastic Properties in Crystalline Forms

The mechanical properties of a crystal can be anisotropic, meaning they differ in magnitude when measured along different crystallographic directions. The study of anisotropic strain and elastic properties involves techniques such as nanoindentation or high-pressure diffraction to measure how the crystal deforms under an applied load. For 4-Bromo-2-fluoro-3-nitroaniline, understanding its elastic anisotropy would be crucial for predicting its behavior in various applications, from tablet manufacturing to integration into electronic devices. These properties are directly influenced by the arrangement of molecules and the strength and directionality of intermolecular interactions within the crystal.

Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Fluoro 3 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of molecules. For 4-Bromo-2-fluoro-3-nitroaniline, these methods elucidate how electrons are distributed across the molecule and how it is likely to interact with other chemical species.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. While specific DFT studies focused exclusively on 4-Bromo-2-fluoro-3-nitroaniline are not prevalent in existing literature, the methodology has been extensively applied to related nitroaniline derivatives. researchgate.netnih.gov These studies provide a robust framework for understanding its molecular properties.

Table 1: Molecular Properties Calculable by DFT This table is illustrative of the types of data obtained from DFT calculations on similar molecules.

| Property | Description | Relevance to 4-Bromo-2-fluoro-3-nitroaniline |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure, including bond lengths and angles. | Provides the foundational structure for all other property calculations. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Indicates the charge separation due to the opposing effects of amino and nitro/halogen groups. |

| Mulliken Atomic Charges | The partial charge distributed on each atom in the molecule. | Helps identify reactive sites; for example, the oxygen atoms of the nitro group are typically negative, and the amino hydrogens are positive. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution, showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Visually identifies sites for potential intermolecular interactions, such as hydrogen bonding. |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity. bohrium.comresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and therefore more chemically reactive. In molecules like 4-Bromo-2-fluoro-3-nitroaniline, the presence of strong electron-donating (amino) and electron-withdrawing (nitro) groups typically leads to a smaller energy gap, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor. nih.gov This ICT character is fundamental to many of the molecule's properties, including its color and nonlinear optical activity.

While the exact HOMO-LUMO gap for 4-Bromo-2-fluoro-3-nitroaniline is not documented in the searched literature, analysis of similar compounds allows for an estimation. The introduction of methoxy (B1213986) (a donor group) to 2-nitroaniline (B44862) was shown to decrease the energy gap, enhancing its reactivity. nih.gov Conversely, a study on fluorinated aniline (B41778) derivatives found that high stability correlated with a large energy gap. bohrium.com The combined electronic effects of the bromo, fluoro, and nitro groups on the aniline framework would be expected to result in a relatively small HOMO-LUMO gap for 4-Bromo-2-fluoro-3-nitroaniline, indicating a reactive molecule with significant charge-transfer characteristics.

Computational Mechanistic Studies of Reactions Involving the Compound

The inherent reactivity of 4-bromo-2-fluoro-3-nitroaniline, stemming from its unique substitution pattern on the aniline ring, makes it a candidate for several types of chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing nitro, bromo, and fluoro substituents creates a complex electronic environment. Computational chemistry, particularly through quantum mechanical methods like Density Functional Theory (DFT), provides a powerful lens to investigate the mechanisms of reactions involving this compound at a molecular level. Such studies can elucidate reaction pathways, identify transition states, and predict reaction kinetics and thermodynamics, offering insights that are often challenging to obtain through experimental means alone.

While specific computational mechanistic studies exclusively focused on 4-bromo-2-fluoro-3-nitroaniline are not extensively documented in publicly available literature, the well-established principles of computational chemistry and existing research on analogous substituted anilines and nitroaromatic compounds allow for the prediction and detailed analysis of its likely reactive behavior. The primary reactions amenable to computational investigation for this compound include nucleophilic aromatic substitution (SNA), reductions of the nitro group, and electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNA)

The presence of a nitro group, a strong electron-withdrawing group, ortho and para to the halogen substituents (bromo and fluoro) significantly activates the aromatic ring towards nucleophilic attack. This makes SNA one of the most probable and computationally interesting reactions for 4-bromo-2-fluoro-3-nitroaniline.

Computational studies on similar halonitroanilines typically employ DFT methods, with functionals like B3LYP and a suitable basis set (e.g., 6-31+G(d,p)), to model the reaction pathway. acs.orgnih.gov The mechanism generally proceeds via a two-step process involving the formation of a stable intermediate known as a Meisenheimer complex.

A plausible SNA reaction for 4-bromo-2-fluoro-3-nitroaniline would involve the displacement of either the fluoride (B91410) or bromide ion by a nucleophile. Given that fluoride is often a better leaving group than bromide in SNA reactions due to its higher electronegativity which enhances the electrophilicity of the carbon atom it is attached to, the substitution at the C2 position is a likely pathway to investigate computationally.

A typical computational workflow to study the SNA reaction of 4-bromo-2-fluoro-3-nitroaniline with a generic nucleophile (Nu⁻) would involve:

Geometry Optimization: The ground state geometries of the reactants (4-bromo-2-fluoro-3-nitroaniline and the nucleophile), the Meisenheimer intermediate, the transition states, and the products are optimized.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). The zero-point vibrational energies (ZPVE) are also obtained from these calculations.

Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial as most reactions are carried out in solution. Solvents can significantly influence the energies of charged species like the Meisenheimer complex.

The following table outlines the key species and expected computational data for a hypothetical SNA reaction where the fluoride is displaced.

| Species | Description | Expected Computational Data |

| Reactants | 4-Bromo-2-fluoro-3-nitroaniline + Nu⁻ | Optimized geometry, ground state energy |

| TS1 | Transition state for the formation of the Meisenheimer complex | Optimized geometry, single imaginary frequency, activation energy (Ea1) |

| Intermediate | Meisenheimer complex | Optimized geometry, stabilization energy |

| TS2 | Transition state for the expulsion of the leaving group (F⁻) | Optimized geometry, single imaginary frequency, activation energy (Ea2) |

| Products | 4-Bromo-3-nitro-2-(nucleophile)aniline + F⁻ | Optimized geometry, overall reaction energy (ΔE) |

Reduction of the Nitro Group

The nitro group of 4-bromo-2-fluoro-3-nitroaniline is susceptible to reduction, a common transformation for nitroaromatics that leads to the corresponding amine. This transformation is of significant interest as it can lead to the formation of substituted diamines, which are valuable building blocks in organic synthesis.

Computational studies can be employed to investigate the mechanism of this reduction, which can proceed through various pathways depending on the reducing agent and reaction conditions. For instance, the reduction can occur via direct electron transfer or through a series of proton and electron transfer steps.

A computational investigation of the nitro group reduction would typically involve:

Modeling the interaction of the nitro group with the reducing agent.

Calculating the electron affinity of the molecule to assess the ease of the initial electron transfer.

Mapping the potential energy surface for the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to an amine.

The table below summarizes the key intermediates and the type of computational data that would be sought in a study of the nitro group reduction.

| Intermediate Species | Description | Computational Data of Interest |

| Nitro Radical Anion | Formed by single electron transfer to the nitro group | Spin density distribution, stabilization energy |

| Nitroso Intermediate | Formed after the loss of a water molecule | Geometry, relative energy |

| Hydroxylamine Intermediate | Formed by further reduction of the nitroso group | Geometry, relative energy |

| Final Amine Product | 2-Amino-4-bromo-6-fluoroaniline | Geometry, overall reaction energy |

Electrophilic Aromatic Substitution

While the aromatic ring of 4-bromo-2-fluoro-3-nitroaniline is generally deactivated towards electrophilic attack due to the presence of the nitro and halo substituents, the powerful activating and ortho-, para-directing amino group can still facilitate electrophilic substitution. The position of the electrophilic attack would be directed by the interplay of the directing effects of all substituents.

Computational modeling can predict the most likely site of electrophilic attack by calculating the energies of the possible sigma complexes (Wheland intermediates) formed upon the attack of an electrophile (E⁺). The position that leads to the most stable sigma complex is generally the preferred site of reaction.

For 4-bromo-2-fluoro-3-nitroaniline, the potential sites for electrophilic attack are C5 and C6. A computational study would involve:

Calculating the electrostatic potential map to identify regions of high electron density on the aromatic ring.

Modeling the reaction pathways for the attack of an electrophile at both C5 and C6.

Calculating the activation energies for the formation of the corresponding sigma complexes.

The table below outlines the intermediates for a hypothetical electrophilic substitution reaction.

| Intermediate | Description | Computational Focus |

| Sigma Complex (C5 attack) | Electrophile attached to C5 | Relative stability, resonance structures |

| Sigma Complex (C6 attack) | Electrophile attached to C6 | Relative stability, resonance structures |

| Transition States | For the formation and deprotonation of the sigma complexes | Activation energies |

Applications of 4 Bromo 2 Fluoro 3 Nitroaniline in Advanced Organic Materials and Fine Chemicals

Role as a Versatile Intermediate in Complex Organic Synthesis

Precursor for Advanced Pharmaceutical Scaffolds

There is no direct evidence in the surveyed scientific literature to suggest that 4-Bromo-2-fluoro-3-nitroaniline is a commonly used precursor for advanced pharmaceutical scaffolds. Research into related compounds, such as 4-bromo-2-fluoroaniline (B1266173), shows their use in the synthesis of biologically active molecules. For instance, the structurally similar 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for various bioactive compounds, is synthesized from 4-bromo-2-fluoroaniline, not 4-Bromo-2-fluoro-3-nitroaniline.

Building Block for Agrochemicals

Similarly, the role of 4-Bromo-2-fluoro-3-nitroaniline as a building block for agrochemicals is not documented in the available research. While other halogenated anilines are known intermediates in the production of pesticides and herbicides, this specific compound is not cited in this context.

Synthesis of Functional Fluorescent Materials and Dyes

The synthesis of dyes and functional fluorescent materials often utilizes nitroaniline derivatives. For example, 4-fluoro-3-nitroaniline (B182485) is a known precursor in the production of hair dyes. However, there are no specific reports detailing the use of 4-Bromo-2-fluoro-3-nitroaniline for creating such materials.

Contribution to the Development of Specialty Chemicals

Given the lack of specific applications in the aforementioned areas, the contribution of 4-Bromo-2-fluoro-3-nitroaniline to the development of specialty chemicals appears to be minimal or not publicly disclosed. It is primarily available from chemical suppliers as a research chemical, indicating its use may be in early-stage, proprietary research rather than in large-scale specialty chemical production.

Integration into Novel Material Architectures

There is no information available to suggest that 4-Bromo-2-fluoro-3-nitroaniline has been integrated into novel material architectures to enhance properties such as thermal stability or chemical resistance.

Ligand Design and Coordination Chemistry

The potential for 4-Bromo-2-fluoro-3-nitroaniline to be used in ligand design, for example in the formation of Azo-Schiff base ligands, is plausible due to the presence of the amine group. Such ligands and their metal complexes are a significant area of research. However, a review of the current literature did not yield any studies where 4-Bromo-2-fluoro-3-nitroaniline was specifically used as the starting material for such ligands.

Conclusion and Future Research Trajectories for 4 Bromo 2 Fluoro 3 Nitroaniline

Synthesis and Reaction Pathways for Enhanced Structural Complexity

The development of efficient and scalable synthetic routes to 4-bromo-2-fluoro-3-nitroaniline is a foundational step toward unlocking its potential. While synthetic methods for structurally similar anilines are documented, specific procedures for this isomer are not extensively reported. Future research should prioritize the establishment of reliable synthetic pathways. A potential starting point could be the nitration of 4-bromo-2-fluoroaniline (B1266173). The regioselectivity of this reaction would be a critical aspect to control, given the directing effects of the existing substituents.

Furthermore, exploring alternative multi-step synthetic sequences could provide access to this compound with high purity and yield. For instance, a pathway commencing with a different commercially available precursor, followed by a series of halogenation, nitration, and amination reactions, could be investigated. The optimization of reaction conditions, including catalysts, solvents, and temperature, will be paramount in developing a robust and economically viable synthesis.

Once a reliable synthesis is established, the exploration of its reaction pathways will be crucial for creating more complex molecular architectures. The amino group serves as a versatile handle for a multitude of transformations, including diazotization followed by Sandmeyer or related reactions to introduce a wide array of functional groups. Additionally, N-alkylation, N-acylation, and condensation reactions could be employed to build upon the aniline (B41778) core, leading to a diverse library of novel compounds with potential applications in medicinal chemistry and materials science.

Unexplored Derivatization Opportunities and Functionalization Strategies

The strategic placement of bromo, fluoro, and nitro groups on the aniline ring of 4-bromo-2-fluoro-3-nitroaniline offers a rich platform for derivatization and functionalization. The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which would allow for the introduction of aryl, vinyl, and alkynyl moieties, respectively. These transformations would significantly expand the structural diversity of compounds derived from this aniline.

The nitro group provides another avenue for functionalization. Its reduction to an amino group would yield a diamino derivative, a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles, which are known to exhibit a wide range of biological activities. Selective reduction of the nitro group in the presence of the bromo and fluoro substituents would be a key challenge to address.

Furthermore, the fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can influence the reactivity of the aromatic ring and the properties of the resulting derivatives. Investigating its role in directing further substitutions and its impact on the physicochemical properties of new compounds will be an important area of study.

Advancements in Asymmetric Synthesis Utilizing the Compound's Chirality Potential (if applicable)

The potential for 4-bromo-2-fluoro-3-nitroaniline to be utilized in asymmetric synthesis is an area that remains to be explored. For the parent molecule itself to be chiral, it would require a stable, non-planar conformation or the presence of a chiral axis, which is not immediately apparent from its two-dimensional structure.

However, its derivatives could be designed to possess chirality. For instance, the introduction of a chiral substituent via reaction at the amino group could lead to diastereomers with potential applications as chiral ligands or catalysts. Future research could focus on the synthesis of such chiral derivatives and the evaluation of their stereochemical properties and performance in asymmetric transformations. If a synthetic route could be devised to generate enantiomerically enriched forms of a chiral derivative, it would open up new possibilities for its use in stereoselective synthesis.

Emerging Spectroscopic and Computational Methodologies for Deeper Insights

A thorough characterization of 4-bromo-2-fluoro-3-nitroaniline using a suite of modern spectroscopic techniques is essential for a complete understanding of its electronic and structural properties. Advanced nuclear magnetic resonance (NMR) techniques, including 2D NMR (COSY, HSQC, HMBC), would be invaluable for unambiguous assignment of its proton and carbon signals. The coupling patterns observed would provide detailed information about the connectivity and spatial relationships of the atoms within the molecule.

Computational chemistry offers a powerful tool to complement experimental findings. Density functional theory (DFT) calculations could be employed to predict the molecule's geometry, vibrational frequencies (for comparison with infrared and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations can provide insights into the molecule's reactivity, stability, and potential for charge transfer interactions. Natural bond orbital (NBO) analysis could further elucidate the nature of the intramolecular interactions and the distribution of electron density.

Prospects for Tailored Material Science Applications

The unique combination of functional groups in 4-bromo-2-fluoro-3-nitroaniline suggests its potential as a building block for novel materials. The presence of the nitro group, a known electron-withdrawing moiety, and the aniline donor group could impart interesting optical and electronic properties.

Derivatives of this compound could be investigated for applications in nonlinear optics (NLO). The push-pull nature of the molecule could lead to a significant second-order hyperpolarizability, a key requirement for NLO materials. Furthermore, the bromine atom provides a site for polymerization or incorporation into polymer backbones, potentially leading to the development of new functional polymers with tailored thermal, mechanical, and electronic properties. Its application in the synthesis of organic light-emitting diodes (OLEDs) or as a component in dye-sensitized solar cells (DSSCs) could also be explored.

Broader Implications for Sustainable Synthetic Methodology Development in Fine Chemicals

The development of synthetic routes to 4-bromo-2-fluoro-3-nitroaniline and its derivatives could have broader implications for the advancement of sustainable synthetic methodologies in the fine chemicals industry. A focus on atom-economical reactions, the use of greener solvents, and the development of catalytic processes would be in line with the principles of green chemistry.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for introducing the nitro group into 4-bromo-2-fluoroaniline derivatives without displacing bromine?

- The nitro group can be introduced via nitration using mixed acid (HNO₃/H₂SO₄) under controlled conditions. The bromine and fluorine substituents influence regioselectivity: bromine is a strong para-director, while fluorine is ortho/para-directing. Computational modeling (DFT) can predict nitration sites by analyzing electron density and steric effects. Monitor reaction progress via TLC and HPLC to isolate the desired 3-nitro isomer .

Q. How can spectroscopic methods distinguish 4-bromo-2-fluoro-3-nitroaniline from its structural isomers?

- ¹H/¹³C NMR : The nitro group deshields adjacent protons, causing distinct splitting patterns. For example, the 3-nitro substituent splits aromatic protons at C4 and C5. FTIR : The NO₂ asymmetric stretch (~1530 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) confirm nitro presence. X-ray crystallography (via SHELXL) resolves positional ambiguity by mapping bond lengths and angles .

Q. What precautions are critical for handling 4-bromo-2-fluoro-3-nitroaniline in laboratory settings?

- Use PPE (gloves, goggles) due to skin/eye irritation risks. Avoid exposure to heat or reducing agents, as nitro groups may decompose exothermically. Store in airtight containers at 0–6°C to prevent degradation. Follow waste disposal protocols for halogenated nitroaromatics (e.g., neutralization before incineration) .

Advanced Research Questions

Q. How do competing electronic effects (bromo, fluoro, nitro) influence electrophilic substitution in 4-bromo-2-fluoro-3-nitroaniline?

- The nitro group (-NO₂) is meta-directing and deactivating, while bromine (-Br) is para-directing but weakly deactivating. Fluorine (-F) directs ortho/para but is electron-withdrawing. Steric hindrance at the 3-nitro position may limit further substitution. Use Hammett constants (σ) to predict reactivity: σₘ (NO₂) = 0.71 vs. σₚ (Br) = 0.23. Experimental validation via bromination or sulfonation can clarify dominant directing effects .

Q. What crystallographic strategies resolve phase transitions in nitro-functionalized anilines under thermal stress?

- Conduct variable-temperature X-ray diffraction (VT-XRD) to track unit-cell changes. For example, in DFNA (a related compound), a phase transition at 138°C increased the b-axis by 1.5 Å due to π···π repulsion. Pair with DSC to identify transition temperatures and FTIR to monitor group alignment shifts (e.g., C–F stretching modes at ~1250 cm⁻¹) .

Q. How can computational models reconcile contradictions in experimental data (e.g., conflicting melting points or reaction yields)?

- Scenario : Discrepancies in melting points (e.g., 38–41°C vs. 40–42°C for similar compounds ) may arise from impurities or polymorphism.

- Method : Replicate synthesis with strict purity controls (column chromatography, recrystallization). Perform PXRD to identify polymorphs and DSC to validate thermal profiles. Use Gaussian or ORCA for energy minimization to predict stable crystal forms .

Q. What mechanistic insights explain thermosalient behavior in nitroaniline derivatives?

- Thermosalient (jumping crystal) effects result from anisotropic lattice expansion during phase transitions. In DFNA, repulsive π···π interactions along the a-axis and dipole-driven strain along the b-axis create mechanical stress. MD simulations can model strain accumulation, while high-speed microscopy captures fracture dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.